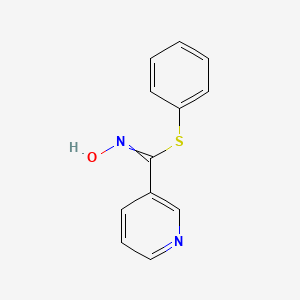
Phenyl N-hydroxypyridine-3-carboximidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl N-hydroxypyridine-3-carboximidothioate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a phenyl group attached to a pyridine ring, with an N-hydroxy group and a carboximidothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl N-hydroxypyridine-3-carboximidothioate typically involves the reaction of pyridine-3-carboxylic acid with phenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting intermediate is then treated with hydroxylamine hydrochloride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Phenyl N-hydroxypyridine-3-carboximidothioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines and thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Phenyl N-hydroxypyridine-3-carboximidothioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Phenyl N-hydroxypyridine-3-carboximidothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses.
Comparison with Similar Compounds
Phenyl N-hydroxypyridine-3-carboximidothioate can be compared with other pyridine derivatives, such as:
Pyridine-3-carboxamide: Lacks the phenyl and thioate groups, resulting in different chemical properties and applications.
Phenyl N-hydroxypyridine-2-carboximidothioate: Similar structure but with the carboximidothioate group at a different position on the pyridine ring, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
65010-66-4 |
|---|---|
Molecular Formula |
C12H10N2OS |
Molecular Weight |
230.29 g/mol |
IUPAC Name |
phenyl N-hydroxypyridine-3-carboximidothioate |
InChI |
InChI=1S/C12H10N2OS/c15-14-12(10-5-4-8-13-9-10)16-11-6-2-1-3-7-11/h1-9,15H |
InChI Key |
LNGHXVPKLQHKHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(=NO)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















